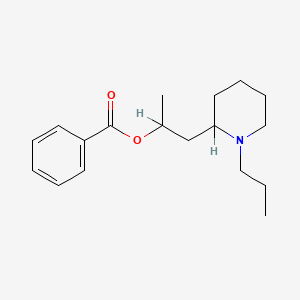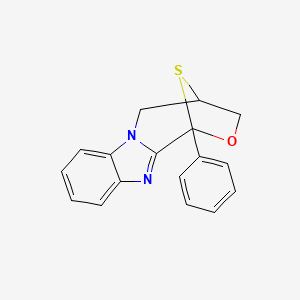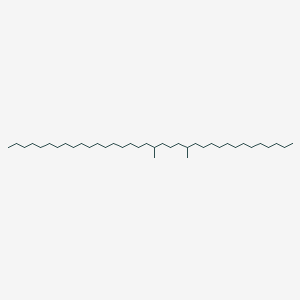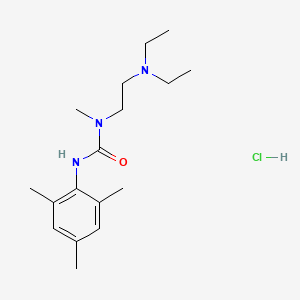
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a mesityl group, and a methylurea group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride typically involves multiple steps. One common method includes the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with mesityl isocyanate to form the desired urea derivative. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
化学反应分析
Types of Reactions
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
科学研究应用
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved can include signal transduction, metabolic processes, or other cellular functions.
相似化合物的比较
Similar Compounds
Diethylamine: A simpler amine with similar diethylamino groups.
Mesityl Isocyanate: Shares the mesityl group but differs in its functional groups.
Methylurea: Contains the urea group but lacks the diethylaminoethyl and mesityl groups.
Uniqueness
1-(2-(Diethylamino)ethyl)-3-mesityl-1-methylurea hydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable in various research applications where other compounds may not be suitable.
属性
CAS 编号 |
78372-03-9 |
|---|---|
分子式 |
C17H30ClN3O |
分子量 |
327.9 g/mol |
IUPAC 名称 |
1-[2-(diethylamino)ethyl]-1-methyl-3-(2,4,6-trimethylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C17H29N3O.ClH/c1-7-20(8-2)10-9-19(6)17(21)18-16-14(4)11-13(3)12-15(16)5;/h11-12H,7-10H2,1-6H3,(H,18,21);1H |
InChI 键 |
QAGGUBUXPCXTLA-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C)C(=O)NC1=C(C=C(C=C1C)C)C.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


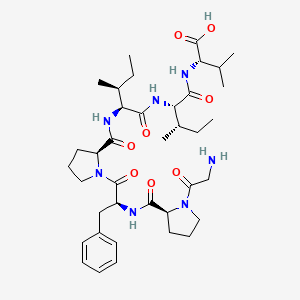
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)


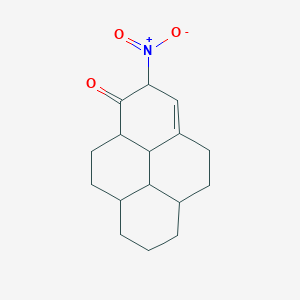
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
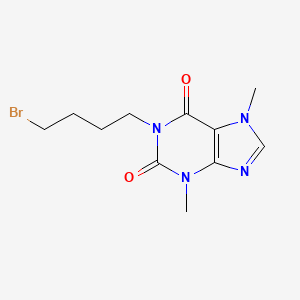

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)

